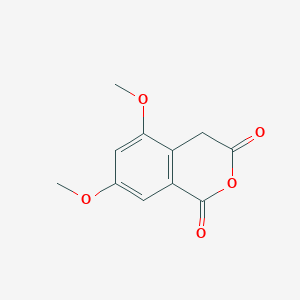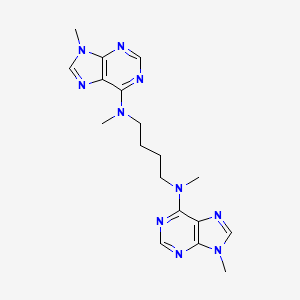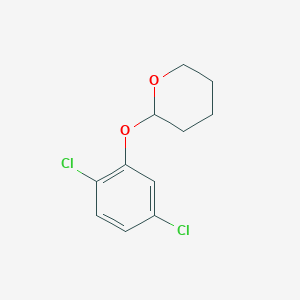
2-(2,5-Dichlorophenoxy)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dichlorophenoxy)oxane is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a dichlorophenoxy group attached to an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenoxy)oxane typically involves the reaction of 2,5-dichlorophenol with an oxane derivative. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of an oxane derivative under controlled temperature conditions. The reaction is usually carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dichlorophenoxy)oxane can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of phenolic derivatives.
Substitution: Formation of substituted phenoxy compounds.
Aplicaciones Científicas De Investigación
2-(2,5-Dichlorophenoxy)oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dichlorophenoxy)oxane involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The pathways involved can include signal transduction cascades that lead to cellular responses such as apoptosis or inhibition of cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4-Dichlorophenol: A precursor in the synthesis of various phenoxy compounds.
2,5-Dichlorophenol: Another related compound with similar chemical properties.
Uniqueness
2-(2,5-Dichlorophenoxy)oxane is unique due to its specific oxane ring structure, which imparts distinct chemical and biological properties compared to other phenoxy compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
92601-62-2 |
|---|---|
Fórmula molecular |
C11H12Cl2O2 |
Peso molecular |
247.11 g/mol |
Nombre IUPAC |
2-(2,5-dichlorophenoxy)oxane |
InChI |
InChI=1S/C11H12Cl2O2/c12-8-4-5-9(13)10(7-8)15-11-3-1-2-6-14-11/h4-5,7,11H,1-3,6H2 |
Clave InChI |
HEPQNSPFVVAHRH-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OC2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


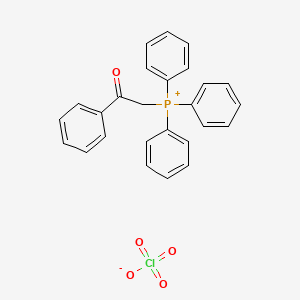
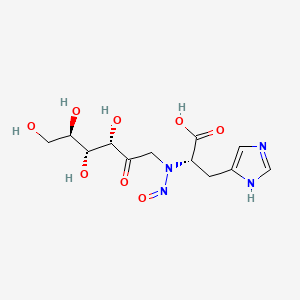

silyl](/img/structure/B14349844.png)
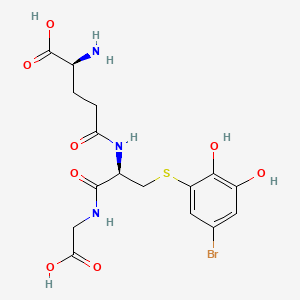

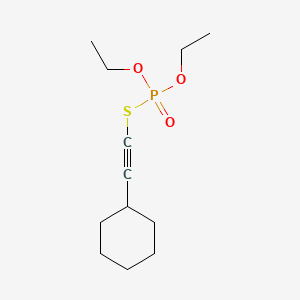
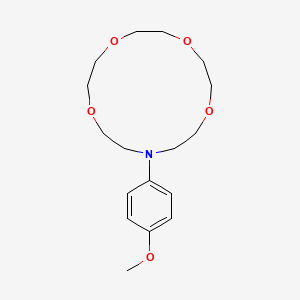
![1-Methyl-2-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14349875.png)
![(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone](/img/structure/B14349880.png)
![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)
